Bis(2-ethylhexyl) dithiodiacetate

Catalog No.
S1918740
CAS No.
62268-47-7
M.F
C20H38O4S2
M. Wt
406.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(2-ethylhexyl) dithiodiacetate

CAS Number

62268-47-7

Product Name

Bis(2-ethylhexyl) dithiodiacetate

IUPAC Name

2-ethylhexyl 2-[[2-(2-ethylhexoxy)-2-oxoethyl]disulfanyl]acetate

Molecular Formula

C20H38O4S2

Molecular Weight

406.6 g/mol

InChI

InChI=1S/C20H38O4S2/c1-5-9-11-17(7-3)13-23-19(21)15-25-26-16-20(22)24-14-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3

InChI Key

YREDCFUZMPDCSM-UHFFFAOYSA-N

SMILES

CCCCC(CC)COC(=O)CSSCC(=O)OCC(CC)CCCC

Canonical SMILES

CCCCC(CC)COC(=O)CSSCC(=O)OCC(CC)CCCC

Bis(2-ethylhexyl) dithiodiacetate is an organic compound with the molecular formula C20H38O4S2\text{C}_{20}\text{H}_{38}\text{O}_{4}\text{S}_{2} and a molecular weight of 406.64 g/mol. It is characterized by the presence of two acetate groups and two dithioester groups, which contribute to its unique chemical properties. This compound is primarily utilized in the rubber and plastic industries as a vulcanization accelerator and plasticizer, enhancing the flexibility and durability of materials .

  • No information regarding a specific mechanism of action in biological systems or interaction with other compounds is currently available [].
  • As with any unknown compound, it is advisable to handle BEDT with caution in a laboratory setting following common safety protocols [].

Additional Information

  • Due to the limited information available, further research into BEDT's properties, applications, and safety is necessary.
  • Potential Chelating Agent

    The molecule possesses two acetate groups and two dithioester groups. These functional groups can potentially bind to metal ions, suggesting Bis(2-ethylhexyl) dithiodiacetate as a candidate chelating agent []. Chelating agents are used in various research fields to sequester metal ions, influencing their reactivity and separation processes [].

  • Organic Synthesis Intermediate

    The presence of reactive ester groups makes Bis(2-ethylhexyl) dithiodiacetate a potential intermediate in organic synthesis. Esterification reactions involving these groups could be explored for the creation of more complex molecules [].

  • Oxidation: The compound can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or peracids.
  • Reduction: It can be reduced to thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The ester groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or alcohols under acidic or basic conditions .

Major Products Formed

  • Oxidation Products: Sulfoxides and sulfones.
  • Reduction Products: Thiols.
  • Substitution Products: Corresponding substituted esters.

The synthesis of Bis(2-ethylhexyl) dithiodiacetate typically involves a two-step process:

  • Formation of the Disulfide Intermediate:
    • React 2-ethylhexanol with disulfur dichloride to produce a disulfide intermediate.
  • Esterification:
    • The disulfide intermediate is then reacted with acetic acid to yield Bis(2-ethylhexyl) dithiodiacetate.

In industrial settings, these methods are scaled up while optimizing reaction conditions such as temperature, pressure, and time to achieve high yields and purity .

Bis(2-ethylhexyl) adipateC22H42O4\text{C}_{22}\text{H}_{42}\text{O}_{4}Plasticizer in PVCBis(2-ethylhexyl) phthalateC24H38O4\text{C}_{24}\text{H}_{38}\text{O}_{4}Common plasticizerDimethyltin bis(2-ethylhexyl mercaptoacetate)C16H34O4Sn\text{C}_{16}\text{H}_{34}\text{O}_{4}\text{Sn}Heat stabilizer in PVC

Uniqueness

Bis(2-ethylhexyl) dithiodiacetate is unique due to its specific dithioester structure, which allows for distinct chemical reactivity compared to other plasticizers like Bis(2-ethylhexyl) phthalate or adipate. Its dual functionality as both a plasticizer and a vulcanization accelerator sets it apart from similar compounds .

XLogP3

7

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

62268-47-7

Dates

Modify: 2023-08-16

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